![molecular formula C8H13N3 B2421699 N2-Propyl-2,3-pyridinediamine CAS No. 439571-80-9](/img/structure/B2421699.png)
N2-Propyl-2,3-pyridinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Propyl-2,3-pyridinediamine (NPD) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a colorless, odorless, and water-soluble compound that has been used in numerous laboratory experiments. NPD has been studied for its potential applications in biochemical and physiological studies, as well as its potential use in drug development and drug delivery.
Scientific Research Applications
Spectroscopic Characteristics
N2-Propyl-2,3-pyridinediamine and related compounds have been extensively studied for their spectroscopic characteristics. For instance, the Schiff base N,N′-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine was synthesized and characterized using various spectroscopic techniques, providing insights into its crystal structure and tautomeric forms (Galić, Matković-Čalogović, & Cimerman, 2000).
Optical and Thermal Properties
Research has also focused on the optical and thermal properties of 2,3-pyridinediamine derivatives. For example, a study on the nonlinear optical properties, optical limiting, and self-diffraction of 2,3-pyridinediamine in DMSO showed the dependence of various optical properties on pH values (Badran, Imran, & Hassan, 2016).
Structural Assignments
Research has also been conducted to unambiguously assign structures to products obtained from the reaction of 2,3-pyridinediamines with aromatic aldehydes. Such studies have helped clarify the structural nature of these compounds (Dubey et al., 2004).
Supramolecular Chemistry
The use of pyridinediamine derivatives in supramolecular chemistry has been explored, particularly their interaction with diamide-based macrocycles. These studies have contributed to understanding the binding abilities of these compounds in supramolecular assemblies (Chen et al., 2015).
Anti-Proliferative Applications
In the field of pharmacology, derivatives of pyridinediamines, such as thieno[2,3-b]pyridines, have shown significant anti-proliferative activity against cancer cell lines, providing a potential avenue for the development of new anticancer drugs (Haverkate et al., 2021).
Electropolymerization
Electrochemical synthesis and characterization of poly(2,6-pyridinediamine) have demonstrated the potential of these compounds in material science, particularly in the development of new polymers with unique structural and electrochemical properties (Luo et al., 2012).
Photoluminescent Properties
Studies on M(II) coordination polymers containing pyridinediamine derivatives have revealed their photoluminescent properties, indicating potential applications in photonic and electronic devices (Wei et al., 2006).
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N2-Propyl-2,3-pyridinediamine . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
2-N-propylpyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOGACEAYALGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Propyl-2,3-pyridinediamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.